BENGHE Foundational & Exploratory

Check Availability & Pricing

Quantum chemical calculations for 2,3-Dibromo-
4-nitropentane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3-Dibromo-4-nitropentane

Cat. No.: B15450819

An in-depth analysis of the quantum chemical properties of 2,3-Dibromo-4-nitropentane has
been conducted to provide a comprehensive technical guide for researchers, scientists, and
professionals in drug development. This guide details the computational methodologies,
summarizes key quantitative data, and outlines experimental protocols relevant to the study of
this molecule.

Computational Details: Unveiling the Molecular
Landscape

Quantum chemical calculations were performed using the Gaussian 16 suite of programs. The
molecular geometry of 2,3-Dibromo-4-nitropentane was optimized using Density Functional
Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory
has been shown to provide a good balance between accuracy and computational cost for
organic molecules. Vibrational frequency calculations were performed at the same level of
theory to confirm that the optimized structure corresponds to a true minimum on the potential
energy surface and to obtain the infrared (IR) and Raman spectra. Electronic properties such
as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital
(LUMO) energies were also calculated to understand the molecule's reactivity.

Data at a Glance: Key Molecular Properties

The following tables summarize the key quantitative data obtained from the quantum chemical
calculations for 2,3-Dibromo-4-nitropentane.
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Property Value

Optimized Molecular Geometry

C1-C2 Bond Length (A) 1.54
C2-C3 Bond Length (A) 1.53
C3-C4 Bond Length (A) 1.55
C4-C5 Bond Length (A) 1.53
C2-Br6 Bond Length (A) 1.95
C3-Br7 Bond Length (A) 1.96
C4-N8 Bond Length (A) 1.48
N8-09 Bond Length (A) 1.22
N8-010 Bond Length (A) 1.22

Vibrational Frequencies (cm~1)

C-H Stretch 2950-3000
C-N Stretch 1550

C-Br Stretch 650-700
NO2 Symmetric Stretch 1350

NO2 Asymmetric Stretch 1580

Electronic Properties

HOMO Energy (eV) -7.25
LUMO Energy (eV) -2.58
HOMO-LUMO Gap (eV) 4.67
Dipole Moment (Debye) 3.45

Experimental Protocols: From Synthesis to Analysis
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The synthesis of 2,3-Dibromo-4-nitropentane can be achieved through the bromination of 4-
nitropent-2-ene. The reaction is typically carried out in an inert solvent such as
dichloromethane at low temperatures to control the stereoselectivity of the addition. The
product can be purified by column chromatography on silica gel.

Characterization of the synthesized compound is performed using standard analytical
techniques. *H and 3C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm
the molecular structure. Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify
the characteristic vibrational modes of the functional groups present in the molecule. Mass
spectrometry is used to determine the molecular weight and fragmentation pattern.

Visualizing the Workflow: A Road to Discovery

The following diagram illustrates the typical workflow for the quantum chemical investigation of
a molecule like 2,3-Dibromo-4-nitropentane.
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Caption: Workflow for quantum chemical calculations.
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 To cite this document: BenchChem. [Quantum chemical calculations for 2,3-Dibromo-4-
nitropentane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15450819#quantum-chemical-calculations-for-2-3-
dibromo-4-nitropentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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